1,2,3,4-tetrachloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-fluorobenzene is an organohalogen compound with the molecular formula C6HCl4F. It is characterized by the presence of four chlorine atoms and one fluorine atom attached to a benzene ring.
Preparation Methods
The synthesis of 1,2,3,4-tetrachloro-5-fluorobenzene typically involves the fluorination of 1,2,3,4-tetrachlorobenzene. One common method includes the reaction of 1,2,3,4-tetrachlorobenzene with a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. These methods are designed to optimize the efficiency and safety of the production process .
Chemical Reactions Analysis
1,2,3,4-Tetrachloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Coupling Reactions: The compound can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research into the biological activity of halogenated benzene derivatives includes studies on their potential as pharmaceuticals or agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachloro-5-fluorobenzene in biological systems is not well-documented. similar compounds often interact with cellular targets through halogen bonding and hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,2,3,4-Tetrachloro-5-fluorobenzene can be compared with other halogenated benzenes, such as:
Fluorobenzene (C6H5F): Lacks the chlorine atoms, making it less reactive in substitution reactions.
1,2,4,5-Tetrachlorobenzene (C6H2Cl4):
1,2,3,5-Tetrachloro-4-fluorobenzene (C6HCl4F): Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
2691-93-2 |
---|---|
Molecular Formula |
C6HCl4F |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-fluorobenzene |
InChI |
InChI=1S/C6HCl4F/c7-2-1-3(11)5(9)6(10)4(2)8/h1H |
InChI Key |
ANICFDYFPBTMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)F |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.